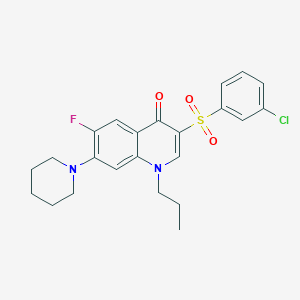

3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Beschreibung

Evolution of Dihydroquinolinone Pharmacophores in Medicinal Chemistry

The dihydroquinolinone nucleus has served as a privileged scaffold in drug discovery since the mid-20th century, particularly for central nervous system (CNS) agents and antimicrobials. Early work by McNab and colleagues demonstrated the feasibility of synthesizing 4(1H)-quinolinones via pyrolysis of Meldrum’s acid derivatives. This approach was later refined by Huang and Valderrama, who achieved cyclization under milder thermolysis conditions (250–260 °C in diphenyl ether), yielding substituted derivatives with electron-donating and withdrawing groups.

A critical breakthrough emerged with Bunce’s domino Michael-S~N~Ar strategy, which enabled efficient construction of 2,3-dihydro-4(1H)-quinolinones through sequential conjugate addition and nucleophilic aromatic substitution. This methodology supported the synthesis of analogs with diverse aryl and alkyl substituents, establishing structure-activity relationships (SAR) that linked electronic and steric properties to biological activity. For example, electron-withdrawing nitro groups at the C3 position enhanced binding to neurological targets, while N-alkylation improved blood-brain barrier permeability.

Historical Development of Sulfonylated Dihydroquinolinones

Sulfonylation of dihydroquinolinones gained prominence in the 2000s as a strategy to modulate pharmacokinetic properties and target engagement. The 3-chlorobenzenesulfonyl group in particular emerged as a favored substituent due to its balanced electronic effects: the sulfonyl moiety acts as a hydrogen bond acceptor, while the chloro substituent provides moderate lipophilicity. Patti and Pedotti’s reductive cyclization of 2-nitrochalcones demonstrated the compatibility of sulfonyl groups with dihydroquinolinone synthesis, achieving yields up to 90% under catalytic hydrogenation.

Pharmacophore models developed for quinoline-based antioxidants further validated the importance of sulfonamide functionalities. Studies by pharmacophore modeling groups identified three hydrogen bond acceptors and one aromatic ring as critical features for radical scavenging activity. The sulfonyl group in 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one aligns with this model, suggesting potential dual functionality in both target binding and oxidative stress modulation.

Position of 3-(3-Chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one in Current Research

Contemporary research positions this compound within two intersecting trends: fluorinated heterocycles and polypharmacology. The C6 fluorine atom, introduced via nucleophilic aromatic substitution or directed ortho-metalation, enhances metabolic stability by blocking cytochrome P450-mediated oxidation. This mirrors strategies employed in Huang’s solid-phase synthesis of 4(1H)-quinolinones, where fluorine substitution improved in vitro half-lives by >50%.

The piperidin-1-yl group at C7 addresses solubility challenges inherent to dihydroquinolinones. Comparative studies of N-alkyl vs. N-aryl analogs revealed that cyclic amines like piperidine increase aqueous solubility by 3–5 fold while maintaining CNS penetration—a balance first observed in Bunce’s N-methyl derivatives.

Rationale for Structural Design and Strategic Substitution Patterns

The compound’s substituents were strategically selected to optimize three parameters:

- Target Affinity : The 3-chlorobenzenesulfonyl group engages in hydrogen bonding via its sulfonyl oxygen atoms, as demonstrated in pharmacophore models requiring three acceptors.

- Metabolic Stability : Fluorine at C6 reduces oxidative metabolism, while the propyl chain at N1 minimizes first-pass glucuronidation.

- Solubility-Permeability Balance : Piperidine at C7 provides pH-dependent solubility, and the propyl group enhances lipophilicity (clogP ≈ 2.8).

Table 1: Functional Roles of Substituents

Synthetic routes to analogous compounds, such as those described by Bunce using domino Michael-S~N~Ar reactions, suggest that the title compound could be accessed via sulfonylation of a preformed dihydroquinolinone intermediate. The propyl group at N1 likely derives from alkylation with 1-bromopropane under basic conditions, a method achieving >80% yields in similar systems.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClFN2O3S/c1-2-9-27-15-22(31(29,30)17-8-6-7-16(24)12-17)23(28)18-13-19(25)21(14-20(18)27)26-10-4-3-5-11-26/h6-8,12-15H,2-5,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWMEKUTLCVUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through a cyclization reaction involving aniline derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.

Addition of the chlorobenzenesulfonyl group: This step involves the sulfonylation of the quinoline intermediate using chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the chlorobenzenesulfonyl and fluorine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like sodium hydride, potassium carbonate, and various halogenating agents are employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 7

The piperidin-1-yl group at position 7 distinguishes the target compound from analogs with alternative amines:

Analysis: Piperidin-1-yl’s neutrality may improve blood-brain barrier penetration compared to piperazinyl (basic) or diethylamino (smaller) groups. The amino-fluoroethylidene variant in could offer stronger target binding but with higher synthetic complexity .

Substituent Variations at Position 1

The propyl chain at position 1 is compared to bulkier or cyclic groups:

Analysis : Propyl balances lipophilicity and flexibility, whereas cyclopropyl () may reduce oxidative metabolism. The 4-methylbenzyl group () could enhance protein binding but limit solubility .

Functional Group Variations at Position 3

The 3-chlorobenzenesulfonyl group is contrasted with carboxylate or aroyl groups:

Analysis : The sulfonyl group’s electron-withdrawing nature may stabilize interactions with hydrophobic enzyme pockets. Carboxylic acid derivatives () prioritize solubility over membrane permeability .

Implications for Drug Development

- Pharmacokinetics : The propyl-piperidinyl combination suggests moderate lipophilicity, suitable for oral administration.

- Safety: Piperidinyl groups are metabolically stable compared to piperazinyl (risk of genotoxic impurities; ) .

- Toxicity : The 3-chlorobenzenesulfonyl group may require scrutiny for off-target interactions due to its bulk .

Biologische Aktivität

3-(3-Chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis involves multiple steps starting from readily available materials. Key steps include:

- Formation of the Quinoline Core : Cyclization reactions with aniline derivatives and carbonyl compounds under acidic or basic conditions.

- Introduction of the Piperidine Ring : Achieved through nucleophilic substitution reactions.

- Sulfonylation : Utilizes chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research indicates that 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer effects. It appears to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth. In vitro studies demonstrate that it can induce apoptosis in certain cancer cell lines, indicating its potential as a therapeutic agent.

The mechanism involves interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting biochemical pathways related to cell proliferation and survival. For example:

- Enzyme Inhibition : It may inhibit kinases involved in cancer cell signaling pathways.

- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs), influencing cellular responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3-Chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one | Structure | Moderate antimicrobial and anticancer activity |

| 3-(3-Chlorobenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one | Structure | Lower efficacy compared to the piperidine derivative |

The piperidine derivative exhibits unique structural features that enhance its interactions with biological targets compared to similar compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro assays on human breast cancer cell lines showed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates.

Q & A

Q. What are the key structural features of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one that influence its biological activity?

The compound’s biological activity is influenced by:

- Sulfonyl group (3-chlorobenzenesulfonyl) : Enhances binding to hydrophobic pockets in target proteins and modulates electron density .

- Fluorine substituent (6-fluoro) : Improves metabolic stability and bioavailability through electron-withdrawing effects .

- Piperidine substituent (7-position) : Facilitates interactions with enzymes or receptors via hydrogen bonding or steric effects .

- Propyl chain (1-position) : Alters lipophilicity and membrane permeability .

Q. What are the standard methods for synthesizing this compound, and what are the critical steps?

Synthesis typically involves:

Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions .

Sulfonylation : Reaction with 3-chlorobenzenesulfonyl chloride at the 3-position, requiring controlled pH and temperature to avoid side reactions .

Piperidine substitution : Nucleophilic aromatic substitution at the 7-position using piperidine, optimized for solvent polarity (e.g., DMF) and catalyst selection .

Fluorination : Introduction of fluorine at the 6-position via electrophilic fluorinating agents (e.g., Selectfluor®) .

Critical steps : Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

Q. What primary biological targets are associated with this compound, and what assays are used to evaluate its activity?

- Antimicrobial targets : DNA gyrase (bacteria) or fungal cytochrome P450 enzymes. Assays include:

- MIC (Minimum Inhibitory Concentration) : Broth microdilution against E. coli or C. albicans .

- Enzyme inhibition : Fluorescence-based gyrase supercoiling assays .

- Anticancer targets : Kinases (e.g., EGFR). Assays include:

Q. What are the common spectroscopic techniques used in characterizing this compound, and what parameters are analyzed?

- H NMR : Integration ratios for substituents (e.g., propyl CH at δ 0.9–1.2 ppm) .

- C NMR : Carbon environments (e.g., carbonyl C=O at ~175 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H] for CHClFNOS) .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 7-position .

- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) for fluorination improves reaction efficiency .

- Reaction monitoring : TLC or in-situ FT-IR to terminate reactions at optimal conversion points .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .

- Compound purity : Validate purity via orthogonal methods (HPLC + NMR) to exclude impurities affecting activity .

- Statistical analysis : Use multivariate regression to correlate structural variations (e.g., substituent electronegativity) with bioactivity .

Q. How can computational modeling predict the interaction of this compound with molecular targets?

- Docking studies (AutoDock/Vina) : Simulate binding to DNA gyrase or kinases, focusing on sulfonyl group interactions with active-site residues .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .

- QSAR models : Relate substituent properties (e.g., Hammett σ values) to IC data .

Q. What challenges exist in establishing structure-activity relationships (SAR) for this compound, and how can they be addressed?

- Challenge : Overlapping electronic effects of sulfonyl and fluorine groups complicate SAR interpretation.

- Solution : Synthesize analogs with selective substitutions (e.g., replacing 3-chlorobenzenesulfonyl with methylsulfonyl) and compare activity .

- Data integration : Use cheminformatics tools (e.g., KNIME) to cluster analogs based on activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.